molecular formula C12H15N3O3 B5854878 (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE

Cat. No.: B5854878
M. Wt: 249.27 g/mol
InChI Key: WSRKXIGHYVUSNH-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a phenyl group, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is highly modular and scalable. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions typically involve moderate temperatures and the use of NMR techniques to confirm the (Z)-configuration of the products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The scalability of the Eschenmoser coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and nucleophiles (sodium methoxide). The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO MORPHOLINE-4-CARBOXYLATE apart is its morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-11(10-4-2-1-3-5-10)14-18-12(16)15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRKXIGHYVUSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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